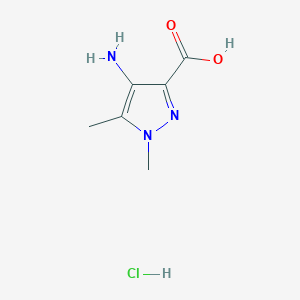

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride

Descripción

Discovery and development of pyrazole-3-carboxylic acid derivatives

The historical foundation of pyrazole-3-carboxylic acid derivatives traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans. Knorr's accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to create quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole chemistry research. This discovery was particularly significant as antipyrine became the first synthetic drug and remained the most widely used pharmaceutical agent until aspirin replaced it in the early twentieth century.

Building upon Knorr's foundational work, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis through the reaction of acetylene with diazomethane. This methodology established the groundwork for subsequent synthetic approaches to pyrazole-3-carboxylic acid derivatives. The evolution of synthetic methodologies has been substantial, with modern approaches offering improved yields and reaction conditions. Contemporary synthesis of pyrazole-3-carboxylic acid typically involves the esterification of the carboxylic acid using sulfuric acid as a catalyst in ethanol, achieving yields ranging from 72% to 96% under various reaction conditions.

The development of functionalized pyrazole-3-carboxylic acid derivatives gained momentum through systematic modifications of the basic pyrazole structure. Research has demonstrated that structural modifications, particularly the introduction of amino groups and alkyl substituents, significantly enhance the biological activity and synthetic utility of these compounds. The preparation of novel pyrazole-nitric oxide hybrid molecules through binding pyrazole-3-carboxylic acid derivatives with nitric oxide donor moieties has shown remarkable antibacterial activity against various pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

Position of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride in heterocyclic chemistry

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride occupies a distinctive position within the broader category of heterocyclic compounds due to its unique structural characteristics and chemical properties. The compound features a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions, with specific functional groups that confer particular reactivity patterns. The molecular structure includes an amino group at position 4, methyl groups at positions 1 and 5, and a carboxylic acid group at position 3, creating a highly functionalized heterocyclic system with multiple sites for chemical modification.

The compound's chemical properties are influenced by the electron-rich nature of the pyrazole ring and the presence of both electron-donating (amino and methyl groups) and electron-withdrawing (carboxylic acid) substituents. The amino group at position 4 provides nucleophilic reactivity, while the carboxylic acid functionality enables various coupling reactions and ester formation. This combination of functional groups makes the compound particularly valuable as a synthetic intermediate for preparing more complex heterocyclic systems.

The hydrochloride salt form enhances the compound's stability and solubility characteristics, facilitating its handling and storage in laboratory and industrial settings. The presence of the hydrochloride counterion affects the compound's physical properties, including melting point, solubility profile, and crystalline structure. These modifications are crucial for practical applications in synthetic chemistry and pharmaceutical development.

The compound participates in various chemical reactions characteristic of both amino and carboxylic acid functionalities. Nucleophilic substitution reactions can occur at the amino group, while the carboxylic acid can undergo esterification, amidation, and coupling reactions. The pyrazole ring system itself can undergo electrophilic substitution reactions, typically at position 4, and nucleophilic attacks at positions 3 and 5, consistent with the general reactivity patterns of pyrazole heterocycles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₃O₂ | |

| Molecular Weight | 191.62 g/mol | |

| CAS Number | 1197235-18-9 | |

| Storage Conditions | Sealed, dry, 2-8°C | |

| Purity | 95% |

Evolution of research interest in functionalized pyrazoles

The evolution of research interest in functionalized pyrazoles has been driven by their remarkable biological activities and synthetic versatility, leading to their recognition as privileged scaffolds in medicinal chemistry. The progression from early pyrazole derivatives to sophisticated functionalized systems reflects the growing understanding of structure-activity relationships and the development of more efficient synthetic methodologies. Recent advances have focused particularly on the synthesis of polyfunctionalized pyrazoles for applications in medicine and material sciences.

Contemporary research has emphasized the development of multicomponent reactions for synthesizing biologically active pyrazole derivatives. These one-pot, atom-economical synthetic strategies have enabled the rapid construction of complex pyrazole-containing molecules with diverse biological activities, including antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, antimycobacterial, and antimalarial properties. The success of these approaches has been evidenced by the incorporation of pyrazole scaffolds in numerous pharmaceutical agents, including celecoxib, sildenafil, and rimonabant.

The functionalization of pyrazole-3-carboxylic acid derivatives has become a particularly active area of research, with investigations focusing on the introduction of various substituents to modulate biological activity and physicochemical properties. Transition-metal-catalyzed carbon-hydrogen functionalization reactions have emerged as powerful tools for directly introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. These methodologies provide access to functionalized pyrazoles in single-step processes, avoiding the need for pre-functionalized starting materials.

Recent developments have also explored the synthesis of trifluoromethyl-containing pyrazoles due to the strong electron-withdrawing properties of the trifluoromethyl group, which can enhance bioactivity. The preparation of amino-substituted pyrazole-3-carboxylic acids has gained particular attention as ideal precursors for synthesizing biologically active pyrazolo[4,3-d]pyrimidine ring systems. These advances have led to the development of numerous pharmaceutical candidates and have established pyrazole derivatives as essential components in modern drug discovery programs.

The research trajectory has consistently moved toward more sustainable and efficient synthetic methods, with emphasis on green chemistry principles and reduced environmental impact. The development of mild reaction conditions, high yields, broad substrate scope, and simple one-pot procedures has characterized recent advances in pyrazole chemistry. This evolution reflects the maturation of the field and the increasing demand for environmentally responsible chemical processes in pharmaceutical and industrial applications.

Propiedades

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-3-4(7)5(6(10)11)8-9(3)2;/h7H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENFLYOZFWYIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 191.62 g/mol

- CAS Number : 1197235-18-9

ADMP belongs to the pyrazole family, which is known for its versatile applications due to unique structural properties that allow for diverse chemical reactivity.

Medicinal Chemistry

ADMP has been researched for its potential as an enzyme inhibitor , particularly in metabolic pathways. Its ability to bind to enzyme active sites allows it to modulate enzymatic activity, making it a candidate for drug development targeting various diseases.

Case Study Example :

Research has shown that derivatives of ADMP exhibit antiproliferative effects against cancer cell lines, including cervical and pancreatic cancers. These compounds have been observed to inhibit cell growth by interfering with specific metabolic pathways crucial for cancer cell survival .

Biochemical Studies

ADMP is utilized in biochemical assays to study enzyme interactions and mechanisms of action. It serves as a ligand in coordination chemistry and has been shown to stabilize enzyme-substrate complexes through hydrogen bonding and hydrophobic interactions.

Mechanism of Action :

The compound can influence gene expression by interacting with transcription factors. This interaction can lead to conformational changes in proteins that affect their function .

Agrochemical Production

In the agrochemical industry, ADMP is used as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing compounds that can target specific plant enzymes.

Stability and Handling

ADMP is relatively stable under standard laboratory conditions; however, it may degrade under extreme temperatures or pH levels. Long-term exposure can lead to cumulative effects on cellular functions, necessitating careful handling in laboratory settings .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitor with potential anticancer properties | Inhibits growth in cervical and pancreatic cancers |

| Biochemical Studies | Used in enzyme interaction studies; ligand in coordination chemistry | Stabilizes enzyme-substrate complexes |

| Agrochemical Production | Intermediate for herbicides and pesticides | Targets specific plant enzymes |

Mecanismo De Acción

The mechanism of action of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The compound is compared to pyrazole derivatives from Molecules (2014) and CymitQuimica (2025), which share the pyrazole core but differ in substituents and functional groups:

Key Observations :

- Functional Groups : The hydrochloride salt in the target compound enhances polarity and aqueous solubility compared to neutral carboximidamide or aniline derivatives .

Solubility and Stability

- The hydrochloride salt of the target compound likely exhibits superior water solubility (>50 mg/mL) compared to carboximidamide derivatives, which are typically lipophilic due to aromatic substituents .

- Halogenated analogs (e.g., 5-(4-Chlorophenyl)-...) may display higher thermal stability but lower solubility in polar solvents .

Actividad Biológica

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its applications in various fields, particularly in enzyme inhibition and anticancer research.

- Molecular Formula : CHClNO

- Molecular Weight : 191.62 g/mol

- CAS Number : 1197235-18-9

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits significant interactions with various enzymes and proteins, influencing their activity and stability. It is primarily known for its role as an enzyme inhibitor and a ligand in coordination chemistry. The compound's interactions often involve hydrogen bonding and hydrophobic forces, which stabilize enzyme-substrate complexes, thereby modulating enzymatic activity .

Enzyme Interaction

The compound has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their functions. This is particularly notable in metabolic pathways where it can affect gene expression by interacting with transcription factors.

The biological activity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. The binding to the active site alters the enzyme's conformation and function.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit antiproliferative effects against various cancer cell lines, including cervical and pancreatic cancers. The compound's structural characteristics enhance its efficacy in targeting cancer cells .

Antiviral Activity

A study highlighted that certain pyrazole derivatives, including those related to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride, demonstrated antiviral properties against viruses such as hepatitis A virus (HAV) and tobacco mosaic virus (TMV). For instance, some derivatives showed significant inhibition rates in vitro, suggesting potential therapeutic applications .

| Compound | Virus Targeted | Inhibition Rate |

|---|---|---|

| Compound 5 | HAV | 20 µg/10^5 cells |

| Compound 3 | TMV | Curative activity of 56.8% |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, compounds derived from the pyrazole framework displayed growth inhibition percentages (GI%) ranging from 68% to over 100% against human pancreatic adenocarcinoma cell lines .

| Cell Line | Compound Tested | GI% |

|---|---|---|

| SUIT-2 (pancreatic) | Compound 7a | 68% - 104% |

| Hela (cervical) | Compound 9a | Significant |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, alkylation, and acid-catalyzed cyclization. For example, analogous pyrazole derivatives (e.g., 1,5-diarylpyrazole cores) are synthesized through sequential reactions starting with substituted alcohols or amines, followed by acid-mediated cyclization . Optimize yield by controlling temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitor intermediates via TLC or HPLC to validate reaction progression.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and proton environments .

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for experimental reproducibility).

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

- Elemental analysis (C, H, N) to ensure stoichiometric consistency with the molecular formula (C₇H₁₀ClN₃O₂) .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : Conduct solubility tests under ambient conditions (25°C) using graded solvent systems:

- Polar aprotic solvents : DMSO (high solubility for stock solutions).

- Aqueous buffers : Limited solubility at neutral pH; use acidified solutions (e.g., 0.1 M HCl) to enhance solubility.

- Ethanol/water mixtures : Adjust ratios (e.g., 70:30) for crystallization studies. Document solubility via gravimetric analysis or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). For example, use Gaussian 16 with B3LYP/6-31G(d) basis sets to simulate reaction pathways, such as the substitution at the pyrazole ring’s carboxylic acid group. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with NMR or IR) .

Q. What experimental design strategies minimize variability in optimizing reaction conditions for derivative synthesis?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response variables : Yield, enantiomeric excess (if applicable).

- Statistical tools : Use Plackett-Burman screening to identify critical factors, followed by response surface methodology (RSM) for optimization. For example, a Central Composite Design (CCD) reduces the number of trials while maximizing data robustness .

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static crystal structures. Compare temperature-dependent NMR (VT-NMR) with crystallographic data to identify conformational flexibility.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice to explain discrepancies in substituent orientations .

Q. What methodologies assess the compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.